molecular formula C10H15N3O2 B6232093 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide CAS No. 2196041-45-7

1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide

Cat. No. B6232093
CAS RN: 2196041-45-7
M. Wt: 209.2
InChI Key:
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Description

1-Methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide (MPC) is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds known as pyrazole carboxamides, which are known for their ability to interact with biological molecules and modulate their activity. MPC has been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent.

Mechanism of Action

The exact mechanism of action of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is thought to act by modulating the activity of a number of biological molecules and pathways. In particular, it has been suggested that 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), two key pro-inflammatory enzymes. In addition, 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and to reduce the production of nitric oxide and prostaglandin E2. In addition, 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), two key pro-inflammatory enzymes. Furthermore, 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.

Advantages and Limitations for Lab Experiments

1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide is that it is relatively easy to synthesize. In addition, it has a relatively low toxicity, making it suitable for use in in vivo studies. However, one of the main limitations of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in different biological systems.

Future Directions

There are a number of potential future directions for research into 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide. One of the main areas of research is to further investigate its mechanism of action and to identify potential new therapeutic applications. In addition, further research is needed to explore the potential for 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide to be used in combination with other therapeutic agents. Other potential areas of research include investigating the pharmacokinetics and pharmacodynamics of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide, as well as exploring its potential for use in the treatment of other diseases. Finally, further research is needed to investigate the potential for 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide to be used as a prophylactic agent, as well as its potential for use in the treatment of drug-resistant infections.

Synthesis Methods

1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid and 2-methyl-2-oxo-1-pyrrolidine carboxylic acid in the presence of a base such as pyridine. Alternatively, 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide can be synthesized from the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid and 2-methyl-2-oxo-1-pyrrolidine carboxylic acid in the presence of a base such as pyridine and a catalyst such as palladium chloride.

Scientific Research Applications

1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in a variety of areas. In particular, it has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties. In vitro studies have shown that 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduces the production of nitric oxide and prostaglandin E2. In addition, 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has been shown to have anti-bacterial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has anti-tumor activity in mouse models of melanoma and breast cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide' involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with (2S)-oxolan-2-ylmethanol in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide. The resulting amide is then treated with a dehydrating agent such as SOCl2 or POCl3 to form the desired compound.", "Starting Materials": [ "1-methyl-1H-pyrazole-3-carboxylic acid", "(2S)-oxolan-2-ylmethanol", "coupling agent (e.g. EDCI or DCC)", "dehydrating agent (e.g. SOCl2 or POCl3)" ], "Reaction": [ "Step 1: React 1-methyl-1H-pyrazole-3-carboxylic acid with (2S)-oxolan-2-ylmethanol in the presence of a coupling agent (e.g. EDCI or DCC) in anhydrous conditions to form the corresponding amide.", "Step 2: Purify the resulting amide by column chromatography or recrystallization.", "Step 3: Treat the purified amide with a dehydrating agent (e.g. SOCl2 or POCl3) in anhydrous conditions to form the desired compound.", "Step 4: Purify the resulting compound by column chromatography or recrystallization." ] }

CAS RN

2196041-45-7

Product Name

1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide

Molecular Formula

C10H15N3O2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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